molecular formula C8H15NO2 B7971369 3,3-dimethylpiperidine-2-carboxylic Acid

3,3-dimethylpiperidine-2-carboxylic Acid

Cat. No. B7971369
M. Wt: 157.21 g/mol
InChI Key: BNWYNDSKZRWDFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-dimethylpiperidine-2-carboxylic Acid is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,3-dimethylpiperidine-2-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-dimethylpiperidine-2-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemical Reactions and Derivatives : 3,3-dimethylpiperidine-2-carboxylic Acid is involved in reactions with carboxylic acids and cyclic 1,3-diketones, leading to the formation of N-acyl derivatives and rearranged adducts. These reactions are characterized by 1,2 addition of the acid followed by ring cleavage and transfer of an acyl group (Vittorelli et al., 1974).

  • Biological Applications : Derivatives of 3,3-dimethylpiperidine have been synthesized and tested for their binding affinity at σ₁ and σ₂ receptors, and Δ(8)-Δ(7) sterol isomerase (SI) sites. These studies are significant for understanding receptor interactions and potential therapeutic applications (Ferorelli et al., 2011).

  • Synthesis of Cyclic Depsipeptides : 3,3-dimethylpiperidine-2-carboxylic Acid equivalents have been used in the synthesis of cyclic depsipeptides. This involves reactions with α-hydroxycarboxylic acids, leading to the formation of diamides and further to cyclic depsipeptides, which have various applications in peptide chemistry (Obrecht & Heimgartner, 1987).

  • Metal Complexes and Insulin-Mimetic Activities : Research has also been conducted on metal complexes of related compounds, like 3-hydroxypyridine-2-carboxylic acid, which have demonstrated insulin-mimetic activities. This suggests potential applications in diabetes research and therapy (Nakai et al., 2005).

  • Incorporation into Dye Sensitized Solar Cells : Copper(I) complexes of bipyridine dicarboxylic acids, which are related to 3,3-dimethylpiperidine-2-carboxylic Acid, have been synthesized for use in dye-sensitized solar cells. This showcases its potential applications in energy and materials science (Constable et al., 2009).

properties

IUPAC Name

3,3-dimethylpiperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-8(2)4-3-5-9-6(8)7(10)11/h6,9H,3-5H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWYNDSKZRWDFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-dimethylpiperidine-2-carboxylic Acid

Synthesis routes and methods

Procedure details

A suspension of 7.0 g (0.04 moles) of 3-chloro-4,4-dimethyl-2-oxoperhydroazepine and 13.84 g (0.043 moles) of Ba(OH)2.8H2O in 150 ml of water, was heated in a Parr apparatus at 150° C. for 4 hours. Then, 5.79 g (0.043 moles) of ammonium sulphate were added. The precipitate was filtered off, and the solution was evaporated in vacuo to dryness. The residue was treated with hot 2-propanol nd filtered, to yield 5 g of the title compound. M.P. >305° C.
Quantity
7 g
Type
reactant
Reaction Step One
[Compound]
Name
Ba(OH)2.8H2O
Quantity
13.84 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5.79 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,3-dimethylpiperidine-2-carboxylic Acid
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Reactant of Route 6
3,3-dimethylpiperidine-2-carboxylic Acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.